molecular formula C21H19P B083640 Cyclopropylidenetriphenylphosphorane CAS No. 14633-95-5

Cyclopropylidenetriphenylphosphorane

Cat. No.: B083640
CAS No.: 14633-95-5
M. Wt: 302.3 g/mol
InChI Key: POCHQWGDYSRUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropylidenetriphenylphosphorane is an organophosphorus compound with the molecular formula C21H19P. It is a member of the phosphorane family, characterized by a phosphorus atom bonded to three phenyl groups and a cyclopropylidene group. This compound is notable for its utility in organic synthesis, particularly in the formation of cyclopropane derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylidenetriphenylphosphorane is typically synthesized via the Wittig reaction, which involves the reaction of triphenylphosphine with cyclopropylidene halides. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phosphonium salt intermediate, facilitating the formation of the desired phosphorane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale Wittig reactions can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Cyclopropylidenetriphenylphosphorane primarily undergoes Wittig reactions, where it acts as a ylide to form cyclopropane derivatives. It can also participate in various substitution reactions, given the reactivity of the cyclopropylidene group .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various cyclopropane derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of cyclopropylidenetriphenylphosphorane involves its role as a ylide in Wittig reactions. The phosphorus atom forms a double bond with the carbon atom of the cyclopropylidene group, facilitating the transfer of the cyclopropylidene moiety to an aldehyde or ketone substrate. This results in the formation of a cyclopropane ring, a key structural motif in many biologically active compounds .

Comparison with Similar Compounds

    Triphenylphosphine: Another organophosphorus compound used in Wittig reactions but lacks the cyclopropylidene group.

    Cyclopropylphosphine: Similar in structure but with different reactivity due to the absence of phenyl groups.

    Cyclopropylidenediphenylphosphorane: A related compound with two phenyl groups instead of three.

Uniqueness: Cyclopropylidenetriphenylphosphorane is unique due to its combination of a cyclopropylidene group and three phenyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of cyclopropane derivatives, offering advantages in terms of selectivity and yield compared to other phosphoranes .

Properties

IUPAC Name

cyclopropylidene(triphenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19P/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCHQWGDYSRUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400462
Record name CYCLOPROPYLIDENETRIPHENYLPHOSPHORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14633-95-5
Record name CYCLOPROPYLIDENETRIPHENYLPHOSPHORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropylidenetriphenylphosphorane
Reactant of Route 2
Cyclopropylidenetriphenylphosphorane
Reactant of Route 3
Cyclopropylidenetriphenylphosphorane
Reactant of Route 4
Cyclopropylidenetriphenylphosphorane
Reactant of Route 5
Cyclopropylidenetriphenylphosphorane
Reactant of Route 6
Cyclopropylidenetriphenylphosphorane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.